

Finrozole: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

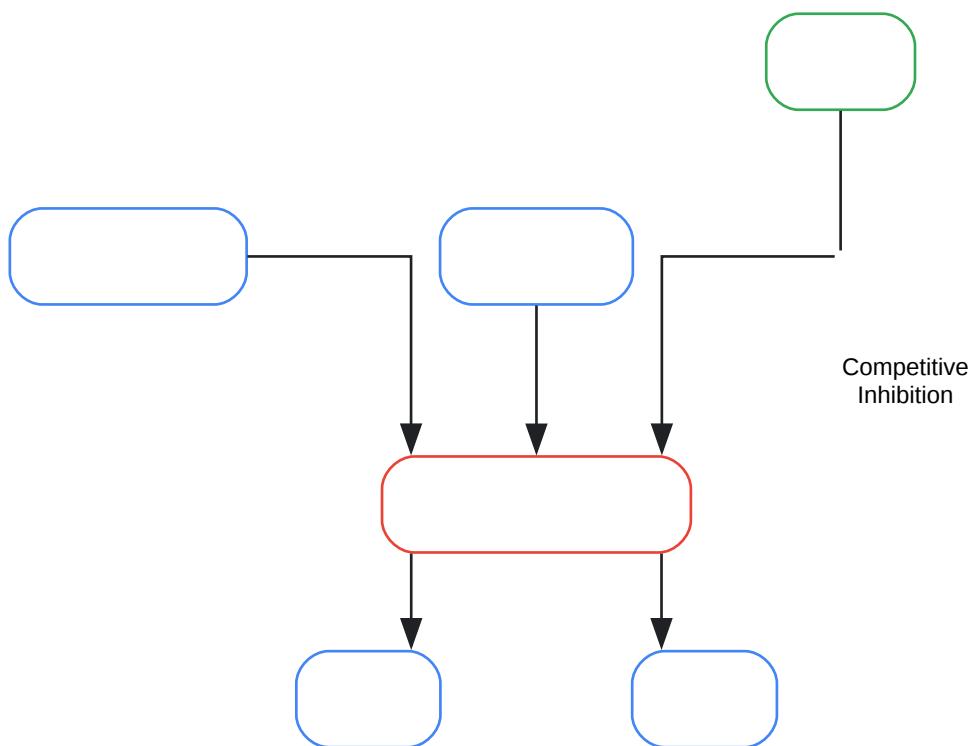
Compound Name: *Finrozole*

Cat. No.: *B1672675*

[Get Quote](#)

An In-depth Review of the Nonsteroidal Competitive Aromatase Inhibitor

Abstract


Finrozole (also known as MPV-2213ad) is a potent and selective nonsteroidal competitive aromatase inhibitor.^[1] Developed for its potential therapeutic applications in estrogen-dependent conditions, **Finrozole** has been evaluated in preclinical and early-stage clinical studies. This technical guide provides a comprehensive overview of the available scientific and technical information on **Finrozole**, including its mechanism of action, in vitro and in vivo preclinical data, pharmacokinetics, and a summary of its known hormonal effects in humans. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the field of drug development.

Introduction

Aromatase, a cytochrome P450 enzyme (CYP19A1), is responsible for the final and rate-limiting step in the biosynthesis of estrogens from androgens.^[2] Its inhibition is a key therapeutic strategy for the treatment of hormone-receptor-positive breast cancer and other estrogen-driven diseases.^[1] **Finrozole** is a third-generation nonsteroidal aromatase inhibitor that has demonstrated high potency and selectivity in preclinical models.^[1] This guide will detail the scientific data available for **Finrozole**.

Mechanism of Action

Finroazole functions as a competitive inhibitor of the aromatase enzyme.^[3] By binding to the heme group of the cytochrome P450 subunit of aromatase, it blocks the active site and prevents the conversion of androstenedione and testosterone to estrone and estradiol, respectively.^[4] This competitive and reversible binding leads to a significant reduction in circulating estrogen levels.

[Click to download full resolution via product page](#)

Figure 1: Mechanism of Action of **Finroazole**.

Preclinical Pharmacology

In Vitro Aromatase Inhibition

Finroazole has demonstrated potent inhibitory activity against human placental aromatase in in vitro assays.^[1]

Table 1: In Vitro Aromatase Inhibitory Activity of Finroazole

Parameter	Value	Source
IC50	0.18–0.47 μ M	Human placental microsomes[1]

Preclinical studies have also highlighted the selectivity of **Finrozole** for the aromatase enzyme. In *in vitro* studies, **Finrozole** did not inhibit desmolase activity even at concentrations up to 1000 μ M and showed no inhibition of human liver cytochrome P450 enzymes.[1]

In Vivo Preclinical Studies

In a dimethylbenzanthracene (DMBA)-induced rat mammary carcinoma model, **Finrozole** demonstrated significant anti-tumor activity, causing regression of over 80% of established tumors.[1] The level of tumor inhibition was comparable to that observed in ovariectomized animals.[1] In rats, **Finrozole** was found to completely inhibit ovarian aromatase.[1]

Human Pharmacokinetics and Hormonal Effects

Pharmacokinetics in Healthy Male Volunteers

A study in healthy male volunteers investigated the pharmacokinetics of single oral doses of **Finrozole** administered as both tablets and a solution.[2]

Table 2: Pharmacokinetic Parameters of **Finrozole** in Healthy Male Volunteers

Parameter	3 mg Tablet	9 mg Tablet	30 mg Tablet	3 mg Solution	9 mg Solution
Tmax (h)	2.5 - 3.0	2.5 - 3.0	2.5 - 3.0	0.6 - 0.7	0.6 - 0.7
Apparent Elimination Half-life (h)	~8	~8	~8	~3	~3
Relative Bioavailability (Tablet vs. Solution)	89%	78%	-	-	-

Data extracted from Ahokoski et al., 2001.[2]

The absorption of **Finrozole** from the tablet formulation was rapid, although slower than from the solution.[2] The longer apparent elimination half-life observed with the tablet was likely due to an overlap of the absorption and elimination phases.[2]

Hormonal Effects in Healthy Male Volunteers

A Phase I dose-escalation study in healthy male volunteers demonstrated a potent, dose-dependent inhibitory effect of **Finrozole** on serum estradiol levels.[1][5]

Table 3: Hormonal Effects of Single Oral Doses of **Finrozole** in Healthy Male Volunteers

Dose	Estradiol (E2) Reduction from Baseline	Testosterone	Luteinizing Hormone (LH)	Follicle- Stimulating Hormone (FSH)
0.3 mg	10% (at 24h)	Significant Increase	Significant Increase	Significant Increase
3 mg	34% (at 24h)	Significant Increase	Significant Increase	Significant Increase
0.3 - 30 mg	58 - 65%	Significant Increase	Significant Increase	Significant Increase
100 mg	69% (at 24h)	Significant Increase	Significant Increase	Significant Increase
300 mg	83%	Significant Increase	Significant Increase	Significant Increase

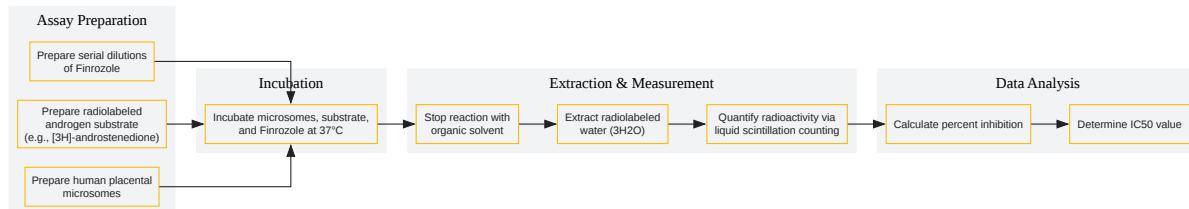
Data compiled from Ahokoski et al., 1998 and Huhtinen et al., 2000.[1][5]

Serum estradiol concentrations returned to baseline within 4 days of administration.[5] The study also observed a significant increase in serum testosterone, LH, and FSH levels, which is a physiological response to the reduction in estrogen-mediated negative feedback.[5] Importantly, **Finrozole** did not affect serum cortisol or aldosterone concentrations, indicating its

selectivity for aromatase over enzymes involved in adrenal steroidogenesis.^[5] The drug was well-tolerated, with reported adverse events being mild to moderate.^[6]

Clinical Development

Finroazole was being evaluated for the treatment of lower urinary tract symptoms in men.^[2] However, the results of clinical trials for this indication are not publicly available. The primary focus of available research has been on its pharmacokinetic and pharmacodynamic properties. **Finroazole** has also been authorized for veterinary use to shorten the pro-oestrus and oestrus period in some animals.

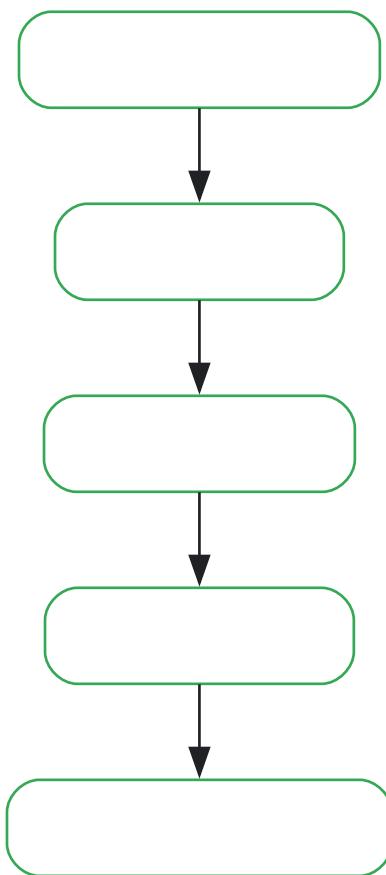

Synthesis

A high-level overview of the synthesis of **Finroazole** has been described. It involves the formation of a pyrazole ring, followed by substitution reactions to introduce the fluorophenyl and methylphenyl groups, and finally, the formation of the urea moiety.^[4] A detailed, step-by-step synthesis protocol is not available in the public domain.

Experimental Protocols

In Vitro Aromatase Inhibition Assay (General Protocol)

While the specific protocol used for **Finroazole** is not detailed in the available literature, a general methodology for determining aromatase inhibition using human placental microsomes is as follows:



[Click to download full resolution via product page](#)

Figure 2: General workflow for an in vitro aromatase inhibition assay.

In Vivo Animal Model (General Protocol)

The DMBA-induced rat mammary carcinoma model is a standard preclinical model for evaluating the efficacy of aromatase inhibitors. A generalized protocol is outlined below.

[Click to download full resolution via product page](#)

Figure 3: Workflow for a preclinical animal efficacy study.

Conclusion

Finrozole is a potent and selective nonsteroidal competitive aromatase inhibitor with demonstrated efficacy in preclinical models and significant hormonal effects in humans. The available data suggest a favorable pharmacokinetic and safety profile in early clinical

evaluation. While its development for lower urinary tract symptoms in men has not been publicly detailed, the information presented in this guide provides a valuable resource for researchers and drug development professionals interested in the pharmacology and potential applications of this class of compounds. Further research would be necessary to fully elucidate its therapeutic potential in various estrogen-dependent pathologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hormonal effects of MPV-2213ad, a new selective aromatase inhibitor, in healthy male subjects. A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of finrozole (MPV-2213ad), a novel selective aromatase inhibitor, in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buy Finrozole | 160146-17-8 | >98% [smolecule.com]
- 5. A double-blind study of MPV-2213ad, a novel aromatase inhibitor, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Finrozole: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1672675#finrozole-as-a-nonsteroidal-competitive-aromatase-inhibitor>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com